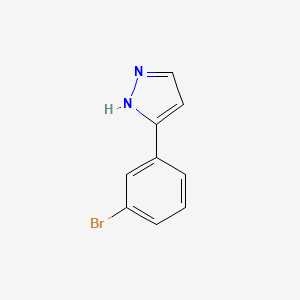

3-(3-Bromophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXIZHZQPRBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933716 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-65-1, 948294-12-0 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 948294-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyrazole Heterocycles As Privileged Scaffolds in Organic Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in organic and medicinal chemistry. nih.govglobalresearchonline.net This designation stems from their consistent presence in biologically active compounds across a range of therapeutic areas. globalresearchonline.net The pyrazole (B372694) nucleus is a key component in numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antimicrobial compounds. globalresearchonline.netnumberanalytics.com

The unique structural and electronic properties of the pyrazole ring contribute to its versatility. It is an aromatic system, which imparts stability, and the two nitrogen atoms provide sites for hydrogen bonding and coordination to biological targets. orientjchem.org This ability to engage in various non-covalent interactions is crucial for the binding of drug molecules to their respective enzymes or receptors. Furthermore, the pyrazole ring can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.gov The diverse chemical reactivity of pyrazoles facilitates their use in creating large libraries of compounds for high-throughput screening, a key process in modern drug discovery. globalresearchonline.net

An Overview of 3 3 Bromophenyl 1h Pyrazole As a Versatile Synthetic Intermediate and Research Target

3-(3-Bromophenyl)-1H-pyrazole itself is a compound of significant interest due to the strategic placement of its functional groups. The pyrazole (B372694) core provides the foundational "privileged" structure, while the 3-bromophenyl substituent offers a reactive handle for further chemical modifications. The bromine atom, a halogen, is a particularly useful functional group in organic synthesis. It can be readily replaced or coupled with other molecular fragments through a variety of well-established chemical reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). This allows for the straightforward introduction of diverse chemical entities at the 3-position of the phenyl ring, leading to the generation of a vast array of novel derivatives.

The presence of the bromophenyl group enhances the compound's utility as a building block for creating bioactive molecules. chemimpex.com Researchers have utilized this compound as a key intermediate in the synthesis of compounds targeting inflammatory diseases and cancer. chemimpex.com Its unique structure allows for modifications that can lead to compounds with improved efficacy and selectivity. chemimpex.com

The Research Landscape and Emerging Areas for Bromophenyl Pyrazole Derivatives

Conventional Synthetic Approaches to Pyrazole Ring Formation

Conventional methods for pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These approaches typically involve the construction of the five-membered diazole ring through the reaction of key building blocks.

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. beilstein-journals.org This reaction forms the core N-N-C-C-C backbone of the pyrazole ring.

The primary substrates for this reaction are 1,3-dicarbonyl compounds. In the renowned Knorr pyrazole synthesis, a β-diketone reacts with hydrazine to form the pyrazole ring. mdpi.comnih.gov This method is straightforward and versatile, though the use of unsymmetrical diketones can lead to mixtures of regioisomers. mdpi.com For instance, the reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield two different isomers. nih.gov

The scope of this reaction extends to other carbonyl systems:

α,β-Unsaturated Carbonyls (Vinyl Ketones): These compounds react with hydrazines, typically via a Michael addition followed by cyclization and subsequent oxidation, to yield the aromatic pyrazole ring. mdpi.comnih.gov The use of hydrazines with a good leaving group, such as tosylhydrazine, can lead directly to the pyrazole through elimination. nih.gov

Acetylenic Ketones: The reaction of hydrazines with β-alkynyl ketones is another long-established route to pyrazoles, though, like with unsymmetrical diketones, it can also produce regioisomeric mixtures. mdpi.comnih.gov

A specific synthesis of a derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, was achieved through the Claisen condensation of 3-acetyl-1,5-dimethyl-1H-pyrazole with methyl 3-bromobenzoate, showcasing a modern application of these fundamental carbonyl reactions. researchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, offering significant advantages in efficiency, atom economy, and procedural simplicity by combining three or more reactants in a single pot. acs.orgrsc.org These reactions reduce waste and the need for purification of intermediates, aligning with the principles of green chemistry. acs.orgrsc.org

For pyrazole synthesis, MCRs often generate the key 1,3-dielectrophile intermediate in situ. A common MCR approach involves the reaction of an aldehyde, a β-ketoester, malononitrile, and hydrazine hydrate (B1144303). rsc.orgnih.gov This four-component reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps to rapidly assemble highly substituted pyranopyrazole derivatives. nih.govmdpi.com

Several catalytic systems have been developed to promote these reactions, including basic catalysts like piperidine (B6355638) or environmentally benign catalysts in aqueous media. mdpi.com For example, a four-component synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved in water at room temperature using piperidine as a catalyst. mdpi.com Another MCR involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent to create pyrazole-linked thiazoles. acs.org A specific one-pot synthesis for a derivative of this compound, [18F]anle138b, was developed involving the condensation of 6-[18F]fluoropiperonal with tosylhydrazide, followed by a 1,3-cycloaddition with 3'-bromophenylacetylene, demonstrating the utility of MCRs in complex molecule synthesis. nih.gov

Table 1: Comparison of Multicomponent Reaction Strategies for Pyrazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aldehydes, Malononitrile, Hydrazine Hydrate, β-Ketoesters | Piperidine, Water, Room Temp | Pyrano[2,3-c]pyrazoles | 85-93% | mdpi.com |

| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Montmorillonite (B579905) K10, Solvent-free, 65-70 °C | Pyrano[2,3-c]pyrazoles | 81-91% | mdpi.com |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP, Room Temp | Thiazole-linked Pyrazoles | Good to Excellent | acs.org |

| 6-[18F]FP, Tosylhydrazide, 3'-Bromophenylacetylene | One-pot, Semi-automated module | [18F]anle138b | 15 ± 3% (RCY) | nih.gov |

Advanced and Sustainable Synthetic Protocols for Pyrazole Synthesis

To overcome the limitations of conventional methods, such as long reaction times, harsh conditions, and environmental concerns, modern synthetic protocols have been developed. These advanced techniques focus on sustainability, efficiency, and scalability.

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced selectivity compared to conventional heating methods. dergipark.org.tracs.org The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. dergipark.org.tr

This method has been successfully applied to nearly all conventional pyrazole syntheses, including the cyclization of chalcones with hydrazine hydrate and the one-pot condensation of aldehydes, ketones, and hydrazines. dergipark.org.trnih.gov For example, the synthesis of pyrazole derivatives from chalcones, which might take hours under reflux, can be completed in minutes under microwave irradiation, with yields often improving significantly. acs.org A study on the synthesis of pyrazole and oxadiazole hybrids showed a reduction in reaction time from 7–9 hours with conventional heating to just 9–10 minutes using microwaves, with yields increasing from the 70-82% range to 79-92%. acs.org

The combination of MCRs with microwave irradiation further exemplifies the power of this technique, enabling the rapid, solvent-free synthesis of complex heterocyclic systems like indol-3-yl substituted pyrano[2,3-c]pyrazoles. rsc.orgnih.gov

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Synthesis | Method | Reaction Time | Yield (%) | Reference |

| Pyrazole-Oxadiazole Hybrids | Conventional Reflux | 7-9 hours | 70-82% | acs.org |

| Pyrazole-Oxadiazole Hybrids | Microwave Irradiation | 9-10 minutes | 79-92% | acs.org |

| Indolyl-pyranopyrazoles | Conventional Reflux | 2-2.5 hours | - | nih.gov |

| Indolyl-pyranopyrazoles | Microwave Irradiation | - | - | nih.gov |

| Sugar-based Pyrazoles | Microwave in Water | - | Good | rsc.org |

Flow chemistry, where reactants are pumped through a heated coil or reactor, offers significant advantages over traditional batch processing. galchimia.com This technology allows for superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous intermediates like diazo compounds, and straightforward scalability. galchimia.comnih.gov

The synthesis of pyrazoles has been effectively translated to continuous-flow systems. One approach involves a two-step process where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in a second reactor to generate the pyrazole product. galchimia.com This entire tandem reaction can be performed efficiently with short residence times. galchimia.com Another flow process enables the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, proceeding through an in-situ generated 1,3-diyne intermediate. rsc.org This method avoids the isolation of intermediates and provides direct access to the desired pyrazoles in very good yields (84-90%). rsc.org

Flow chemistry is particularly beneficial for reactions that are difficult to control in batch, such as those involving unstable diazonium salts or highly exothermic processes, making it a key technology for the industrial production of pyrazole-containing active pharmaceutical ingredients. nih.govmdpi.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org Many of the advanced methodologies described above inherently align with these principles.

Key green strategies in pyrazole synthesis include:

Use of Benign Solvents: Water is an ideal green solvent, and numerous MCRs for pyrazole derivatives have been developed to proceed efficiently in aqueous media, often at room temperature. acs.orgrsc.orgmdpi.com The use of water-ethanol mixtures under microwave irradiation is another eco-friendly approach. rsc.org

Catalysis: The use of catalysts, especially recyclable or biodegradable ones like montmorillonite K10 clay, nano-magnetic particles, or simple organic molecules like L-tyrosine, minimizes waste compared to stoichiometric reagents. rsc.orgmdpi.comresearchgate.net

Atom and Step Economy: MCRs are a prime example of atom and step economy, as multiple chemical bonds are formed in a single operation, maximizing the incorporation of starting materials into the final product and reducing the number of synthetic and purification steps. acs.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis and flow chemistry often require less energy than conventional, large-scale batch reactions due to reduced reaction times and more efficient heat transfer. dergipark.org.trjetir.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together or using ultrasound irradiation, represents a significant step towards sustainable chemistry. nih.govresearchgate.net

These green approaches are not mutually exclusive and are often combined, such as in the microwave-assisted, catalyst-free, four-component synthesis of pyranopyrazoles in water, to create highly efficient and environmentally responsible synthetic routes. rsc.org

Specific Synthetic Routes to this compound Analogues

Strategies for Introducing the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl moiety is a critical step in the synthesis of these target compounds. A common and effective method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, where one of the carbonyl groups is attached to the 3-bromophenyl ring. For instance, the reaction of 3-bromoacetophenone with a suitable hydrazine derivative can yield the desired pyrazole.

Another powerful strategy is the 1,3-dipolar cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. Specifically, a 3-bromophenyl-substituted nitrile imine can react with an appropriate alkyne to form the pyrazole ring with the desired substitution pattern. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce the 3-bromophenyl group onto a pre-formed pyrazole ring bearing a suitable leaving group like a halogen or a triflate.

A notable synthesis of a derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, highlights the versatility of these approaches. nih.govresearchgate.net Similarly, the synthesis of 1-(3-Bromophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole has been reported with detailed characterization. acs.org The reaction of 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione with 4-bromoaniline (B143363) is another pathway to create complex pyrazole structures. dergipark.org.tr Additionally, chalcones bearing a 4-bromophenyl group at the 4-position of the pyrazole moiety have been synthesized and utilized in further reactions. nih.gov

Regioselective Synthesis of Substituted Pyrazoles

Achieving the desired regiochemistry is paramount in the synthesis of substituted pyrazoles, as different isomers can exhibit vastly different biological and chemical properties. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic method where regioselectivity can often be an issue, potentially yielding a mixture of two regioisomers. mdpi.com

However, several strategies have been developed to control the regioselectivity. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org This method provides a practical and scalable approach for the synthesis of 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

Another regioselective method involves the reaction of acetylenic ketones with substituted hydrazines, which has been shown to afford single pyrazole isomers in excellent yields, irrespective of the substituents. researchgate.net The [3+2] cycloaddition of a diazoester anion with chalcones also provides a route to pyrazole ketoesters with high regioselectivity. researchgate.net Furthermore, a sequential [3+2] cycloaddition and oxidative dehydrogenation using a Bu4NI-catalyst and TBHP as the oxidant offers a well-described pyrazole formation reaction. researchgate.net The reaction of chalcones with trifluoroacetonitrile (B1584977) imines, followed by solvent-dependent oxidation, can lead to either fully substituted or 1,3,4-trisubstituted pyrazoles with excellent selectivity. acs.org

| Reactants | Reagents/Conditions | Product | Key Features |

| 1,3-Diketones and Arylhydrazines | N,N-dimethylacetamide (DMAc), room temperature | 1-Aryl-3,4,5-substituted pyrazoles | High regioselectivity, good yields. organic-chemistry.org |

| Acetylenic Ketones and Substituted Hydrazines | - | 1,3,5-Substituted pyrazoles | Highly regioselective, excellent yields. researchgate.net |

| Chalcones and Diazoester Anion | Base-mediated deacylation | Pyrazole ketoesters | High regioselectivity, mild conditions. researchgate.net |

| Chalcones and Trifluoroacetonitrile Imines | MnO2 (oxidation) in different solvents | Polyfunctionalized 3-trifluoromethylpyrazoles | Solvent-controlled selective synthesis. acs.org |

Vilsmeier–Haack Formylation in Pyrazole-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. chemistrysteps.comresearchgate.net This reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.com

This methodology is particularly useful for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates for the preparation of a wide range of fused heterocyclic systems and other functionalized pyrazoles. nih.govsemanticscholar.orgresearchgate.net The reaction can be carried out by treating a hydrazone with the Vilsmeier reagent, leading to cyclization and formylation in a single step. nih.govigmpublication.org For example, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized in good yields using this method. nih.gov

The reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent, can be optimized to achieve high yields. nih.govigmpublication.org It has been noted that the use of anhydrous DMF is crucial for the successful synthesis of 1H-pyrazole-4-carbaldehydes. nih.gov The Vilsmeier-Haack reaction has also been successfully applied to the synthesis of 3-aryl-4-formyl pyrazoles and other substituted pyrazole-4-carbaldehyde derivatives. chemmethod.comnih.gov

| Starting Material | Reagent | Product | Reference |

| Hydrazones | Vilsmeier-Haack reagent (POCl₃/DMF) | 1H-Pyrazole-4-carbaldehydes | nih.gov |

| Substituted Acetophenone Hydrazones | Vilsmeier-Haack reagent (DMF/POCl₃) | Formylpyrazole derivatives | igmpublication.org |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | Vilsmeier-Haack reagent | 5-Chloro-1H-pyrazole-4-carbaldehyde | nih.gov |

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier-Haack reagent | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | nih.gov |

Radiosynthesis Approaches for Labeled Bromophenyl Pyrazole Derivatives

The development of radiolabeled pyrazole derivatives is of great interest for their potential use as imaging agents in positron emission tomography (PET). PET is a non-invasive imaging technique that allows for the in vivo study of various biological processes. openmedscience.com Carbon-11 (¹¹C) and fluorine-18 (B77423) (¹⁸F) are two of the most commonly used radionuclides for PET tracer development due to their favorable decay characteristics. openmedscience.commdpi.comresearchgate.net

Several strategies have been developed for the radiosynthesis of bromophenyl pyrazole derivatives. One approach involves the ¹¹C-methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.govnih.gov For example, ¹¹C-labeled derivatives of anle138b (B560633) (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) have been developed for PET imaging of α-synuclein aggregates. mdpi.comresearchgate.net

The synthesis of fluorine-18 labeled analogs often involves a multi-step process. A one-pot, three-step radiosynthesis of [¹⁸F]anle138b has been developed, starting from 6-[¹⁸F]fluoropiperonal. mdpi.comresearchgate.netnih.gov This approach involves the condensation of the ¹⁸F-labeled aldehyde with tosylhydrazide, followed by a 1,3-cycloaddition with 3'-bromophenylacetylene. mdpi.comresearchgate.netnih.gov This method allows for the complete synthesis of the radiotracer within a relatively short time frame, which is crucial given the short half-life of ¹⁸F (109.7 minutes). mdpi.comresearchgate.net

| Radiotracer | Radionuclide | Precursor | Key Features |

| [¹¹C]Anle253b | Carbon-11 | - | Developed for PET imaging of α-synuclein aggregates. researchgate.net |

| [¹¹C]MODAG-001 | Carbon-11 | - | Developed for PET imaging of α-synuclein aggregates. researchgate.net |

| [¹⁸F]Anle138b | Fluorine-18 | 6-[¹⁸F]Fluoropiperonal and 3'-bromophenylacetylene | One-pot, three-step synthesis; suitable for preclinical studies. mdpi.comresearchgate.netnih.gov |

| [¹¹C]18 (MG7-2109) | Carbon-11 | - | Synthesized via ¹¹C-methylation for imaging metabotropic glutamate (B1630785) receptor 7. nih.gov |

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods has been employed to elucidate the structure of this compound. These techniques provide complementary information, allowing for an unambiguous assignment of its chemical structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

| Predicted IR Absorption Bands for this compound |

| Functional Group |

| N-H stretch (pyrazole) |

| C-H stretch (aromatic) |

| C=C stretch (aromatic) |

| C=N stretch (pyrazole) |

| C-Br stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern, which aids in structural elucidation. The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement.

The experimental high-resolution mass spectrum (HRMS) for this compound shows a [M+H]⁺ ion at m/z 222.9869, which is consistent with the calculated exact mass for C₉H₈BrN₂.

| Mass Spectrometry Data |

| Ion |

| [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound is not extensively documented. However, the electronic spectrum of pyrazole-containing compounds is characterized by π → π* transitions. The unsubstituted pyrazole molecule in the gas phase exhibits a UV absorption maximum around 210 nm nist.gov. The presence of the bromophenyl substituent is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of closely related isomers and derivatives have been determined, providing valuable insights into the potential solid-state conformation and intermolecular interactions.

For instance, the crystal structure of the isomeric 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals a triclinic crystal system with the space group P-1 nih.gov. In this related molecule, the 4-bromobenzene ring is twisted with respect to the pyrazole ring. It is plausible that this compound would also exhibit a non-planar conformation in the solid state, influenced by crystal packing forces and potential hydrogen bonding involving the pyrazole N-H group.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements in a compound, which is used to confirm the empirical and molecular formula. The theoretical elemental composition of this compound (C₉H₇BrN₂) has been calculated.

| Elemental Analysis of C₉H₇BrN₂ |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Bromine (Br) |

| Nitrogen (N) |

Commercial samples of this compound are available at purities of 97% or higher, which aligns with the calculated elemental composition researchgate.net.

Theoretical and Computational Investigations of 3 3 Bromophenyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, are employed to find the equilibrium geometry. mdpi.com

In related studies of pyrazole derivatives, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, significant twists are observed between the pyrazole ring and the attached phenyl and bromobenzene (B47551) rings. nih.gov For instance, the dihedral angles between the central pyrazole ring and the N- and C-bound benzene (B151609) rings have been reported to be 13.70(10)° and 36.48(10)°, respectively. nih.gov Similarly, in (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one, the dihedral angles between the pyrazole ring and its N-bonded phenyl and C-bonded bromobenzene rings are 10.34(16)° and 40.95(15)°, respectively. researchgate.net These twists are a result of steric hindrance and electronic interactions between the rings. For 3-(3-Bromophenyl)-1H-pyrazole, one would also expect a non-planar structure, with the bromophenyl ring twisted out of the plane of the pyrazole ring.

The electronic structure of these molecules is characterized by the distribution of electron density and the nature of chemical bonds. The bond lengths and angles in the optimized geometry provide valuable information. For example, in a similar pyrazoline derivative, the N-N bond length in the pyrazole ring was calculated to be around 1.37-1.38 Å. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

In a study on (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, DFT calculations were used to determine the HOMO-LUMO gap. researchgate.netnih.gov For a series of pyrazolone (B3327878) derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.93 to 5.07 eV. researchgate.netdoi.org For this compound, the HOMO is expected to be localized primarily on the pyrazole and bromophenyl rings, while the LUMO would also be distributed over these aromatic systems. The HOMO-LUMO gap would provide an indication of its kinetic stability and reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found for similar pyrazole derivatives.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions, which contribute to molecular stability. researchgate.netnih.gov

The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is a key parameter in NBO analysis. In pyrazole systems, significant delocalization is often observed from the lone pairs of the nitrogen atoms to the antibonding orbitals of the adjacent bonds, as well as from the π-orbitals of the aromatic rings. For instance, in a study of arylazo-3,5-bis(trifluoromethyl)pyrazole switches, NBO analysis was used to understand the electronic effects influencing the stability of different isomers. nih.gov For this compound, NBO analysis would reveal the extent of π-electron delocalization between the pyrazole and bromophenyl rings and the nature of the C-Br bond.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com

For pyrazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. mdpi.comresearchgate.net In the case of this compound, the MEP map would likely show a negative potential region near the N2 atom of the pyrazole ring, making it a likely site for protonation or coordination to metal ions. The bromine atom would also influence the electrostatic potential distribution on the phenyl ring.

Tautomerism and Isomerism Studies of Pyrazole Heterocycles

Tautomerism is a common phenomenon in pyrazole chemistry, where protons can migrate between the nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. nih.govnih.gov For an unsymmetrically substituted pyrazole like this compound, two annular tautomers are possible: this compound and 5-(3-Bromophenyl)-1H-pyrazole.

The relative stability of these tautomers can be influenced by the nature and position of the substituents, as well as the solvent. nih.gov Theoretical calculations are instrumental in predicting the most stable tautomer by comparing their calculated energies. For many 3(5)-substituted pyrazoles, there is a preference for one tautomer over the other. For example, in the case of 3(5)-disubstituted-1H-pyrazoles with ester and amide groups, the preference for the T3 or T5 tautomer was found to depend on the electronic character of the substituent. nih.gov Experimental studies, such as NMR spectroscopy, are often used in conjunction with theoretical calculations to determine the predominant tautomeric form in solution and in the solid state. nih.govresearchgate.net

Computational Prediction of Chemical Reactivity and Selectivity Profiles

The chemical reactivity and selectivity of a molecule can be effectively predicted using computational methods, primarily Density Functional Theory (DFT). These theoretical investigations provide insights into the molecule's electronic structure and its propensity to engage in chemical reactions. For this compound, while specific computational studies are not extensively available in the public domain, we can infer its reactivity profile by examining related compounds and applying the principles of computational chemistry.

Theoretical calculations are instrumental in determining a molecule's reactivity and stability. nih.gov Computational techniques, particularly DFT, are powerful tools for investigating the physical and thermochemical properties of molecules. mdpi.comresearchgate.net

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For a derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, DFT calculations were used to determine the HOMO-LUMO gap. nih.gov

Illustrative Data for a Related Pyrazole Derivative

| Parameter | Symbol | Value (eV) |

| Chemical Potential | µ | -3.32 |

| Chemical Hardness | η | 4.96 |

| Global Electrophilicity | ω | 1.11 |

| Global Nucleophilicity | N | 2.84 |

| Data for N-(4-bromophenyl)-C-phenylnitryl-imine, presented for illustrative purposes. mdpi.com |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity:

Chemical Potential (µ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as µ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = µ² / (2η). mdpi.commdpi.com

Global Nucleophilicity (N): This index measures the electron-donating capability of a molecule. mdpi.com

Based on calculated theoretical reactivity indices for a related molecule, it was characterized as having a moderate nucleophilic and a reasonably good electrophilic character. nih.gov

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions depict areas of neutral potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring, making them susceptible to electrophilic attack. The hydrogen atom attached to the nitrogen would likely be a site of positive potential. The phenyl ring and the bromine atom would also influence the electrostatic potential distribution. The molecular electrostatic potential of a compound can be used to predict electrophilic or nucleophilic reactivity. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 3 Bromophenyl 1h Pyrazole

Substitution Reactions on the Bromophenyl Ring

The bromine atom on the phenyl ring of 3-(3-bromophenyl)-1H-pyrazole serves as a key handle for introducing molecular complexity through various cross-coupling reactions. Among these, the Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures or introducing alkyl or vinyl groups by reacting the aryl bromide with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. rsc.org For instance, derivatives of this compound can be coupled with various arylboronic acids to generate a library of 3-(diaryl)-1H-pyrazole compounds. The efficiency of these couplings can be influenced by the choice of catalyst, ligand, and reaction conditions, with modern catalytic systems like those using XPhosPdG2/XPhos being employed to prevent side reactions such as debromination. nih.gov

The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of amine nucleophiles onto the phenyl ring. acs.orgprinceton.edu This reaction is crucial for synthesizing compounds with aniline-like substructures, which are prevalent in pharmacologically active molecules. The process typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand (such as Xantphos), and a base. acs.org The reaction conditions can be optimized to achieve high yields and accommodate a broad scope of amides and amines, making it a versatile strategy for derivatizing the this compound core. acs.orgresearchgate.net

| Reaction | Reactant | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid | XPhosPdG2/XPhos | Base, Solvent | 3-(biphenyl)-1H-pyrazole derivative | 79% | nih.gov |

| Suzuki-Miyaura Coupling | Naphthylboronic acid | XPhosPdG2/XPhos | Base, Solvent | 3-(naphthylphenyl)-1H-pyrazole derivative | 85% | nih.gov |

| Buchwald-Hartwig Amidation | Carboxylic acid amides | Pd(OAc)₂/Xantphos | Cs₂CO₃, THF, 150 °C | 4-(Pyrazol-1-yl)carboxanilides | ~87% conversion | acs.org |

Functionalization and Modification of the Pyrazole (B372694) Heterocycle

The pyrazole ring itself offers multiple avenues for functionalization. The nitrogen atoms and the C-4 carbon are the most common sites for modification.

N-Alkylation and N-Arylation: The unsubstituted NH group of the pyrazole ring can be readily alkylated or arylated under basic conditions. researchgate.netderpharmachemica.com The regioselectivity of this reaction (i.e., substitution at N-1 versus N-2) can be a significant challenge and is often influenced by steric and electronic factors of the reactants, as well as the reaction conditions such as the base and solvent used. researchgate.netnih.gov For example, the use of sodium hydride in DMF has been shown to be highly regiospecific for the synthesis of certain 1-substituted pyrazole derivatives. nih.gov A systematic study on 3-substituted pyrazoles revealed that using potassium carbonate in DMSO can achieve regioselective N1-alkylation, -arylation, and -heteroarylation. researchgate.net

Substitution on the Pyrazole Ring: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. For instance, bromination at this position can be achieved using reagents like N-bromosuccinimide (NBS). In one study, treating a derivative of this compound with NBS in THF resulted in the formation of a C-4 bromo-substituted product in high yield. mdpi.com This introduces an additional reactive handle for further diversification of the molecule.

| Reaction | Position | Reagent | Conditions | Product | Yield (%) | Reference |

| N-Alkylation | N-1 | 2-(Chloromethyl)oxirane | NaH, DMF | Ethyl 1-(oxiran-2-ylmethyl)-3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | 53-61% | nih.gov |

| C-4 Bromination | C-4 | N-Bromosuccinimide (NBS) | THF, rt, 16h | 3-Amino-1-(3-bromophenyl)-4-bromo-1H-pyrazole | 83% | mdpi.com |

Cycloaddition Reactions and Fused Pyrazole System Formation

The pyrazole core of this compound is often constructed through a [3+2] cycloaddition reaction. A common method involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govslideshare.net For example, 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide can be synthesized from 3-bromo acetophenone (B1666503) through a Claisen condensation followed by cyclocondensation with hydrazine hydrate (B1144303). nih.gov

Furthermore, this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Pyrazoles are known to be key intermediates in the preparation of fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it For instance, N-alkylated pyrazole carboxylates can undergo further reactions, such as an oxirane ring-opening followed by cyclization, to form novel pyrazolo[1,5-a] mdpi.commdpi.comdiazepin-4-one systems. nih.govmdpi.com The synthesis of 1-(aryl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones has also been reported, starting from the corresponding 5-amino-1-aryl-1H-pyrazole-4-carboxylate, which can be derived from a phenylhydrazine. derpharmachemica.com

A notable one-pot synthesis of a derivative, [¹⁸F]anle138b (5-(3-Bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d] rsc.orgmdpi.comdioxol-5-yl)-1H-pyrazole), involves a 1,3-cycloaddition of an in situ generated diazo intermediate with 3'-bromophenylacetylene. mdpi.comnih.govresearchgate.net

Mechanistic Studies of this compound Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Mechanistic studies on the synthesis of pyrazole-hydrazone conjugates have provided insights into the reaction pathways. nih.gov The formation of the pyrazole ring via cyclo-condensation and subsequent functionalization steps are key areas of investigation. nih.gov

In the context of substitution reactions, the mechanism of the Buchwald-Hartwig amination has been extensively studied. princeton.edu It is generally accepted to proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. princeton.edu The choice of ligand is critical as it influences the rates of these elementary steps and can prevent catalyst deactivation. researchgate.net

The regioselectivity of N-alkylation of the pyrazole ring has also been the subject of mechanistic investigation. researchgate.net Density Functional Theory (DFT) calculations have been employed to justify the observed regioselectivity, often attributing it to steric effects. researchgate.net For the reaction of ethyl 1H-pyrazole-3(5)-carboxylate, it has been noted that N-alkylation can be sterically redirected. nih.gov The choice of base and solvent system plays a critical role in controlling which nitrogen atom is functionalized, highlighting the interplay of kinetic and thermodynamic control. researchgate.netnih.gov

Academic Research Applications of 3 3 Bromophenyl 1h Pyrazole

Applications in Medicinal Chemistry and Drug Discovery Research

In the fields of medicinal chemistry and drug discovery, the pyrazole (B372694) nucleus is considered a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and FDA-approved drugs. nih.govnih.gov The 3-(3-bromophenyl)-1H-pyrazole structure, in particular, has been utilized as a foundational element for creating novel therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. chemimpex.comnih.gov

This compound is frequently employed as a key building block or intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comatlantis-press.com Its structure allows for strategic modifications that can lead to compounds with enhanced efficacy and selectivity for specific biological targets. chemimpex.com The pyrazole ring and the bromophenyl group provide a robust framework that medicinal chemists can functionalize to explore new chemical space. Researchers have successfully used it to synthesize derivatives with potential anti-inflammatory and anti-cancer properties. chemimpex.com The synthesis process often involves reactions like Knoevenagel condensation followed by cyclization or multicomponent reactions to build diverse molecular architectures around the pyrazole core. nih.govatlantis-press.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The this compound scaffold is well-suited for such investigations. nih.gov The bromine atom at the meta-position of the phenyl ring creates a distinct electronic and steric environment that can be systematically modified to probe interactions with biological targets like enzymes or receptors.

SAR studies on related pyrazole derivatives have shown that the nature and position of substituents on the phenyl ring are critical for biological activity. For instance, in a series of pyrazole-based inhibitors, substitutions on the aryl moieties, which target pockets in enzymes, were evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different groups allows researchers to fine-tune properties like binding affinity and potency, thereby establishing a clear correlation between the compound's structure and its biological function. nih.govnih.gov

A significant area of research for pyrazole-based compounds is the development of kinase inhibitors for cancer therapy. hilarispublisher.com Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be a privileged structure for designing potent kinase inhibitors. nih.govresearchgate.net Derivatives incorporating the pyrazole core have been developed as multi-targeted inhibitors, simultaneously blocking several kinases involved in tumor progression. nih.gov

Research has led to the synthesis of various pyrazole derivatives that show potent inhibition against several kinase families.

| Derivative Class | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2 | 0.166 µM | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK3 | 0.057 µM | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | Aurora A | 0.939 µM | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | Aurora B | 0.583 µM | nih.gov |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | Potent Inhibition | researchgate.net |

This table presents data for classes of pyrazole derivatives, demonstrating the utility of the core scaffold in kinase inhibition.

The aggregation of the α-synuclein protein is a pathological hallmark of neurodegenerative disorders like Parkinson's disease (PD) and Multiple System Atrophy (MSA). nih.govupenn.edu Developing positron emission tomography (PET) radiotracers to visualize these aggregates in the brain is a critical goal for early diagnosis and for monitoring disease progression. nih.govnih.gov

A notable derivative containing the this compound moiety is anle138b (B560633) . This compound was specifically designed to inhibit the formation of pathological α-synuclein oligomers. nih.gov Its potential has been extended to the development of PET tracers for imaging these protein aggregates. nih.gov Research has focused on creating radiolabeled versions of anle138b, such as with fluorine-18 (B77423), an isotope ideal for PET imaging, to allow for non-invasive detection of α-synuclein in the brain. nih.gov

| Compound | Target | Binding Affinity (Kd) | Application | Reference |

| anle138b | α-synuclein aggregates | 190 ± 120 nM | Inhibition of oligomerization, PET tracer development | nih.gov |

Contributions to Agrochemical Research and Development

Beyond pharmaceuticals, the this compound scaffold is a valuable intermediate in the agrochemical sector. chemimpex.com Its ability to interact with biological systems makes it a candidate for developing new agents for crop protection, such as herbicides and fungicides. chemimpex.com

The pyrazole chemical structure is present in a number of commercial agrochemicals, including herbicides. nih.gov Research and patent literature describe the synthesis of novel pyrazole derivatives for use as herbicides. googleapis.com These compounds are designed to control unwanted plant growth in agricultural settings. The synthesis often involves reacting substituted pyrazoles with other chemical moieties to produce a final molecule with potent herbicidal activity. googleapis.comnih.gov For example, a European patent details the creation of 4-benzoylpyrazole (B1253644) derivatives, starting from precursors that could include bromophenyl-substituted pyrazoles, which show activity against various weeds. googleapis.com

Development of Pyrazole-Based Fungicides and Insecticides

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of many commercial fungicides and insecticides. Research in this area leverages the pyrazole ring system to create novel crop protection agents. While detailed efficacy studies for this compound itself are not extensively published, it is recognized as a valuable intermediate in the synthesis of such agrochemicals. chemimpex.com Its utility lies in its function as a structural precursor, where the bromophenyl and pyrazole moieties can be further functionalized to optimize biological activity against specific plant pathogens and insect pests.

Table 1: Examples of Bioactive Pyrazole Derivatives in Agrochemical Research This table presents examples of pyrazole-based compounds investigated for agrochemical applications, illustrating the type of research where this compound could serve as a precursor.

| Derivative Class | Target Application | Mode of Action (Example) | Key Research Finding |

|---|---|---|---|

| Pyrazole Amides | Insecticide | Modulation of insect receptors | Some pyrazole amides exhibit broad-spectrum insecticidal activity against various pests. echemi.com |

| Pyrazole Carboxamides | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Derivatives have shown high efficacy against fungi like Botrytis cinerea. |

| N-Pyridylpyrazoles | Insecticide | Nerve and muscle disruption | Novel N-pyridylpyrazole derivatives have been synthesized and show good activity against Lepidoptera pests. |

Advanced Materials Science Applications

The unique chemical properties of this compound make it a candidate for research in materials science, where tailored molecular structures can lead to novel material properties.

In the field of polymer chemistry, this compound is explored as a component in the synthesis of advanced polymers and coatings. chemimpex.com The pyrazole group can be used as a blocking agent for isocyanates, which are key components in the production of polyurethanes. For example, research has demonstrated the synthesis of a 4-(3-bromophenyl)-1H-pyrazole-blocked toluene (B28343) diisocyanate (TDI) adduct. This adduct allows for the controlled, heat-triggered release of the highly reactive isocyanate, enabling the formulation of one-pot polyurethane coatings. The incorporation of such pyrazole-based structures can enhance the durability and performance of the final material. chemimpex.com

The pyrazole ring is a component of interest in the design of materials with specific optical and electronic properties. While research on this compound for these applications is emerging, studies on related pyrazole compounds provide insight into its potential. Pyrazolate ligands, derived from pyrazoles, can coordinate with metal ions like gold and silver to form oligomeric clusters. smolecule.com These metal-pyrazolate complexes can exhibit intense, temperature-dependent photoluminescence in the solid state, a property relevant for developing new sensors or light-emitting materials. smolecule.com Furthermore, a fluorinated derivative of this compound has been synthesized as a potential radiotracer for Positron Emission Tomography (PET) imaging, highlighting the utility of this scaffold in creating molecular probes that interact with biological targets and produce a detectable signal.

The synthesis of high-energy materials often involves incorporating nitrogen-rich heterocyclic rings to achieve a high heat of formation and the generation of gaseous products upon decomposition. While pyrazole itself can be a building block for such materials, publicly available academic literature does not currently detail specific research into this compound for applications in high-energy materials. This remains an area with limited published investigation for this particular compound.

The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (N) sites, makes it an excellent candidate for building supramolecular assemblies. Pyrazoles are known to form predictable hydrogen-bonded motifs such as dimers and trimers. The arrangement of these molecules in the solid state can be guided by these non-covalent interactions. Research on a related compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has shown the formation of a helical supramolecular chain in its crystal structure through C-H···O interactions.

In coordination chemistry, pyrazole derivatives are frequently used as ligands to form metal complexes. The nitrogen atoms of the pyrazole ring can chelate to metal ions, creating stable structures with potential applications in catalysis and materials science. For example, sterically hindered pyrazole ligands have been shown to form stable, cyclic trinuclear and tetranuclear clusters with gold(I) ions. smolecule.com The bromine atom on the phenyl ring of this compound can also participate in halogen bonding, providing an additional tool for directing supramolecular assembly.

Table 2: Supramolecular and Coordination Chemistry Roles of Pyrazole Scaffolds

| Application Area | Interaction Type | Resulting Structure | Potential Use |

|---|---|---|---|

| Supramolecular Assembly | Hydrogen Bonding (N-H···N) | Dimers, Trimers, Helical Chains | Crystal Engineering, Smart Materials |

| Coordination Chemistry | Metal-Ligand Coordination (N→Metal) | Cyclic Metal Clusters (e.g., with Au, Ag) | Catalysis, Luminescent Materials |

| Crystal Engineering | Halogen Bonding (C-Br···X) | Directed solid-state packing | Design of functional solid materials |

Utilization as a Standard Reference Material in Analytical Methodologies

In analytical chemistry, the accuracy and reliability of methods depend on the availability of pure, well-characterized reference standards. This compound serves as a standard reference material for this purpose. chemimpex.com It is used in the development and validation of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the detection and quantification of other pyrazole-based compounds in various matrices, including environmental samples and agricultural products. chemimpex.com Its stability and known chemical properties allow it to be used as a benchmark to ensure that analytical instruments and methods are performing correctly.

Future Directions and Emerging Research Avenues for 3 3 Bromophenyl 1h Pyrazole

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to accelerate the design and property prediction of molecules like 3-(3-bromophenyl)-1H-pyrazole. researchgate.netspringernature.com These computational tools can analyze vast datasets of chemical structures and their associated biological activities to identify promising candidates and predict their characteristics, significantly reducing the time and cost of traditional research and development.

For pyrazole (B372694) derivatives, AI and ML models are being developed to predict a range of properties, from bioactivity against specific targets to physicochemical characteristics. ijirss.comphyschemres.org For instance, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning algorithms like XGBoost, have been used to predict the inhibitory activity of pyrazole-based compounds against therapeutic targets. ijirss.com Deep learning frameworks, such as LUMIA, have been designed to understand the intricate relationships between a molecule's structure and its optoelectronic properties, which could be relevant for materials science applications of pyrazole derivatives. nih.gov

The application of these technologies to this compound could involve the creation of bespoke ML models. These models would be trained on data from analogous pyrazole compounds to predict its potential biological targets, toxicity, and pharmacokinetic profile. This predictive power enables researchers to prioritize the most promising research directions for this specific molecule. A study on pyrazole-based energetic materials utilized machine learning algorithms to predict crystalline density, demonstrating the broad applicability of these predictive models. researchgate.net

| Case Study: AI/ML in Pyrazole Research | Model/Technique | Application | Predicted Properties |

| Pyrazole-imine ligands for Estrogen Receptor Alpha | QSAR with XGBoost regression | Design of new ERα inhibitors | Binding affinity, receptor interactions |

| Pyrazole-based energetic materials | Genetic function approximation, random forest algorithm | Design of novel energetic materials | Crystalline density |

| Pyrazole derivatives for organic optoelectronics | LUMIA (interpretable deep learning) | Uncovering structure-property relationships | Reorganization energy, synergistic effects of substituents |

| Pyrazole derivatives as SARS-CoV-2 Mpro inhibitors | Deep learning on a large compound library | Identification of potential viral inhibitors | Binding affinity and mode |

Advancements in High-Throughput Virtual Screening for Accelerated Discovery

High-throughput virtual screening (HTVS) has emerged as a powerful computational technique to rapidly screen vast libraries of chemical compounds for their potential to interact with a specific biological target. chemmethod.comchemmethod.com This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) in the lab. For a compound like this compound, HTVS can be instrumental in identifying its potential biological activities and kick-starting drug discovery programs.

The process typically involves docking the 3D structure of the compound into the binding site of a target protein to predict the strength of the interaction. mdpi.com By screening large virtual libraries, researchers can prioritize a smaller, more manageable number of compounds for experimental validation. A recent study demonstrated the successful use of HTVS to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.comchemmethod.com This approach not only accelerated the discovery of potential anticancer agents but also provided valuable insights into the binding modes of pyrazole scaffolds. chemmethod.com

The future of HTVS for this compound will likely involve the use of more sophisticated and accurate scoring functions and the integration of machine learning to refine the selection of candidate compounds. nih.gov Furthermore, the increasing availability of protein crystal structures and advancements in homology modeling will expand the range of biological targets that can be explored.

Development of Novel and Greener Synthetic Routes

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, but there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. tandfonline.comrsc.orgnih.gov Future research on this compound will undoubtedly benefit from these advancements in synthetic methodology.

"Green chemistry" principles are increasingly being applied to the synthesis of pyrazoles, focusing on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. iiardjournals.orgscispace.com For example, methods for synthesizing pyrazole derivatives under solvent-free conditions or using water as a solvent have been reported. tandfonline.comrsc.orgnih.gov Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can significantly reduce reaction times and improve yields. nih.govrsc.org

Furthermore, the development of novel catalytic systems and one-pot, multicomponent reactions is simplifying the synthesis of complex pyrazole structures. mdpi.comtandfonline.comnih.gov These advanced synthetic strategies will not only make the production of this compound more sustainable but also facilitate the creation of a diverse library of its derivatives for further investigation.

| Green Synthesis Approach | Key Features | Example Application |

| Solvent-free synthesis | Reduces environmental impact and simplifies purification. | Synthesis of pyrazole derivatives using a solid catalyst at room temperature. tandfonline.com |

| Microwave-assisted synthesis | Accelerates reaction rates and often improves yields. | Rapid synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov |

| Ultrasound-assisted synthesis | Enhances reaction efficiency through acoustic cavitation. | Green synthesis of pyrazole derivatives. rsc.org |

| Multicomponent reactions | Combines multiple starting materials in a single step, improving atom economy. | Pseudo six-component synthesis of functionalized pyrazoles in ethanol. nih.gov |

Multidisciplinary Research Bridging Chemical Synthesis with Advanced Biological and Materials Science Applications

The true potential of this compound will be unlocked through multidisciplinary research that connects its chemical synthesis with advanced applications in biology and materials science. The versatile pyrazole scaffold is a common feature in a wide range of biologically active molecules and functional materials. researchgate.netnih.govresearchgate.netkubikat.org

In the realm of medicinal chemistry, pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov Future research on this compound will likely involve collaborations between synthetic chemists and biologists to explore its potential as a therapeutic agent. This will entail the synthesis of a focused library of derivatives and their evaluation in various biological assays.

In materials science, pyrazole-containing compounds are being investigated for their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and metal-organic frameworks (MOFs). ijrpr.comnepjol.inforesearchgate.net The electronic properties of the pyrazole ring, combined with the influence of the bromophenyl substituent, could impart interesting photophysical or coordination properties to this compound, making it a candidate for novel materials. nih.gov Collaborative efforts between chemists and materials scientists will be crucial to design and characterize new materials based on this pyrazole scaffold.

Q & A

Q. What are the key synthetic routes for 3-(3-Bromophenyl)-1H-pyrazole, and how can reaction yields be optimized?

The synthesis of bromophenyl-substituted pyrazoles typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, in the synthesis of structurally analogous pyrazoles, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:8 molar ratio) at 110°C for 16 hours followed by bromination yielded a pyrazole derivative at 29% yield after purification via liquid chromatography . Optimization strategies include:

- Reagent stoichiometry : Excess hydrazine ensures complete cyclization.

- Purification : Sequential extraction (e.g., ethyl acetate) and acid-base workup improve purity.

- Catalysis : DMAP and EtN enhance Boc-protection efficiency (88% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H NMR : Aromatic protons in the bromophenyl group appear as doublets (δ 7.4–8.2 ppm), while pyrazole protons resonate near δ 6.5–7.3 ppm. Coupling constants (e.g., ) confirm substitution patterns .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 237.0 for CHBrN) and detects intermediates .

- X-ray crystallography : Resolves tautomeric forms (e.g., coexistence of 3- and 5-substituted pyrazoles in the same crystal lattice) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C–Br vs. C–N distances) require:

- Validation tools : SHELXL (for refinement) and PLATON (for geometry checks) ensure compliance with IUCr standards .

- Conformational analysis : Use Cremer-Pople puckering parameters to quantify ring non-planarity, which may explain deviations in heterocyclic systems .

- Comparative studies : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers .

Q. What methodologies address low yields in Suzuki-Miyaura coupling reactions involving this compound?

- Catalyst selection : Pd(dba)/XPhos systems improve aryl bromide coupling efficiency (e.g., 70% yield for N-aryl derivatives) .

- Base optimization : CsCO enhances transmetallation in polar aprotic solvents like DMF.

- Protection strategies : Boc groups prevent side reactions at the pyrazole N–H site .

Q. How does the bromophenyl substituent influence the pharmacological activity of pyrazole derivatives?

- Electrophilic substitution : The bromine atom enhances lipophilicity and metabolic stability, as seen in analogs like Anle138b (a neuroprotective agent with a 3-bromophenyl group) .

- Target engagement : Docking studies suggest bromine’s steric bulk improves fit into hydrophobic enzyme pockets (e.g., kinases or GPCRs) .

- In vitro assays : Test cytotoxicity via MTT assays (e.g., IC values for halogenated pyrazoles against cancer cell lines) .

Data Analysis and Interpretation

Q. How should researchers interpret contradictory NMR and X-ray data for tautomeric pyrazoles?

- Dynamic NMR : Detect tautomerization in solution (e.g., coalescence of peaks at elevated temperatures) .

- Crystallographic snapshots : X-ray structures may capture static tautomers (e.g., 3- and 5-(4-fluorophenyl) isomers in a 1:1 ratio) .

- DFT calculations : Compare experimental data with computed H NMR shifts for tautomers to identify dominant forms .

Q. What are best practices for reporting crystallographic parameters of pyrazole derivatives?

- Deposition : Submit CIF files to repositories (e.g., CCDC) with full refinement details (R-factors, Flack parameters) .

- Validation : Use checkCIF to flag outliers (e.g., unusual displacement parameters) .

- Puckering analysis : Report Cremer-Pople coordinates (Q, θ, φ) for non-planar rings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.